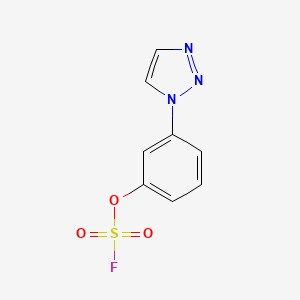

1-(3-Fluorosulfonyloxyphenyl)triazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-fluorosulfonyloxyphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABXUWXCIQANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 3 Fluorosulfonyloxyphenyl Triazole

Intramolecular Cyclization and Intermolecular Coupling Reactions

The fluorosulfonyloxy group (-OSO₂F) is a potent electron-withdrawing group and an excellent leaving group, comparable in reactivity to triflates (-OTf). This characteristic is central to the compound's participation in both intramolecular and intermolecular reactions.

Intramolecular Cyclization:

While direct studies on the intramolecular cyclization of 1-(3-Fluorosulfonyloxyphenyl)triazole are not extensively documented, the potential for such reactions exists, contingent on the presence of a suitable nucleophile elsewhere on the molecule or on a tethered side chain. The reactivity of the fluorosulfonyloxy group as a leaving group suggests that if a nucleophilic center can be positioned to attack the phenyl ring, a cyclization could occur.

For instance, in analogous systems, Lewis acid-mediated intramolecular cyclization of 4-aryl-5-allyl-1,2,3-triazoles has been shown to yield substituted cyclopentene (B43876) derivatives. researchgate.netnih.gov This type of reaction proceeds through the formation of a vinyl cation intermediate, which then undergoes cyclization. While the mechanism for 1-(3-Fluorosulfonyloxyphenyl)triazole would differ, the principle of an intramolecular reaction involving an aryl-triazole scaffold is established.

A hypothetical intramolecular cyclization could involve a nucleophilic attack from a side chain, leading to the formation of a new heterocyclic ring fused to the phenyl ring. The feasibility and outcome of such a reaction would depend on the nature and position of the nucleophile, the reaction conditions, and the specific catalyst employed.

Intermolecular Coupling Reactions:

The fluorosulfonyloxy group renders the phenyl ring electrophilic and susceptible to a variety of palladium-catalyzed cross-coupling reactions. Aryl fluorosulfonates have emerged as versatile alternatives to aryl triflates and halides in these transformations. nih.govresearchgate.netrsc.orgscispace.comrsc.org The reactivity of 1-(3-Fluorosulfonyloxyphenyl)triazole in such reactions is therefore highly probable.

Several key intermolecular coupling reactions where 1-(3-Fluorosulfonyloxyphenyl)triazole could serve as the electrophilic partner include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 1-(3-Fluorosulfonyloxyphenyl)triazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound, where the fluorosulfonyloxy group is replaced by the organic moiety from the boron reagent. nih.govresearchgate.netrsc.orgacs.org

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be used as the nucleophilic partner. The reaction is catalyzed by palladium or nickel and is known for its high functional group tolerance. nih.govrsc.org

Stille Coupling: This coupling reaction utilizes organostannanes as the coupling partners. Similar to other palladium-catalyzed cross-couplings, it would lead to the substitution of the fluorosulfonyloxy group. nih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl group and a terminal alkyne. 1-(3-Fluorosulfonyloxyphenyl)triazole could potentially undergo this reaction in the presence of a palladium catalyst, a copper co-catalyst, and a base. nih.govresearchgate.netscispace.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. 1-(3-Fluorosulfonyloxyphenyl)triazole could be coupled with amines to form N-aryl triazoles. acs.org

The table below summarizes the potential intermolecular coupling reactions of 1-(3-Fluorosulfonyloxyphenyl)triazole based on the known reactivity of aryl fluorosulfonates.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Substituted Triazole |

| Negishi | Organozinc Reagents (R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-Substituted Triazole |

| Stille | Organostannane Reagents (R-SnR'₃) | Pd(0) catalyst | Aryl-Substituted Triazole |

| Sonogashira | Terminal Alkynes (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-Substituted Triazole |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd(0) catalyst, Base | Amino-Substituted Triazole |

Role of the Triazole as a Ligand in Chemical Transformations

The 1,2,3-triazole ring contains three nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal centers. Triazole-based ligands have been extensively used in catalysis due to their strong σ-donating ability and the stability of the resulting metal complexes.

While there is no specific literature detailing 1-(3-Fluorosulfonyloxyphenyl)triazole as a ligand, the coordination chemistry of structurally similar triazoles suggests its potential in this role. For instance, sulfonate-functionalized 1,2,4-triazole (B32235) ligands have been successfully used to synthesize coordination networks with metal ions like Cd²⁺. rsc.org In these structures, the triazole ring coordinates to the metal center through its nitrogen atoms.

The presence of the fluorosulfonyloxy group on the phenyl ring of 1-(3-Fluorosulfonyloxyphenyl)triazole could influence its ligand properties in several ways:

Electronic Effects: The strong electron-withdrawing nature of the -OSO₂F group would decrease the electron density on the triazole nitrogen atoms, potentially weakening their coordinating ability.

Steric Effects: The substituent at the 3-position of the phenyl ring could introduce steric hindrance around the coordinating nitrogen atoms, affecting the geometry and stability of the resulting metal complex.

Secondary Coordination: The oxygen atoms of the sulfonyl group might also participate in coordination, potentially leading to multidentate ligand behavior.

The table below outlines the potential coordination modes and applications of 1-(3-Fluorosulfonyloxyphenyl)triazole as a ligand, based on the behavior of analogous triazole-based ligands.

| Potential Coordination Mode | Influencing Factor | Potential Application in Catalysis |

|---|---|---|

| Monodentate (via N2 or N3) | Steric hindrance from the phenyl group | Cross-coupling reactions, hydrogenation |

| Bidentate (via N2 and an oxygen from -OSO₂F) | Conformational flexibility of the phenyl-triazole bond | Asymmetric catalysis, polymerization |

Spectroscopic and Advanced Structural Characterization of 1 3 Fluorosulfonyloxyphenyl Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, would be required for the complete structural assignment of 1-(3-Fluorosulfonyloxyphenyl)triazole.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms. For 1-(3-Fluorosulfonyloxyphenyl)triazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazole ring and the phenyl ring.

Triazole Protons: The 1,2,3-triazole ring would exhibit two characteristic signals for its two protons. These would likely appear as distinct singlets or doublets depending on the specific isomer and solvent used.

Phenyl Protons: The substituted phenyl ring would display a more complex pattern of signals in the aromatic region of the spectrum. The four protons on the phenyl ring would show splitting patterns (e.g., triplets, doublets of doublets) due to coupling with their neighbors. The chemical shifts of these protons would be influenced by the electronic effects of the triazole and fluorosulfonyloxy substituents.

Expected ¹H NMR Data (Hypothetical):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., s, d, t, m | e.g., 1H, 2H | Triazole-H |

| Value | e.g., s, d, t, m | e.g., 1H, 2H | Triazole-H |

| Value Range | e.g., m | e.g., 4H | Phenyl-H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of 1-(3-Fluorosulfonyloxyphenyl)triazole would show signals for each unique carbon atom in the triazole and phenyl rings.

Triazole Carbons: Two signals would be expected for the two carbon atoms of the triazole ring.

Phenyl Carbons: Six distinct signals would be anticipated for the six carbons of the phenyl ring, with their chemical shifts being affected by the attached substituents. The carbon atom attached to the fluorosulfonyloxy group and the one attached to the triazole ring would have characteristic chemical shifts.

Expected ¹³C NMR Data (Hypothetical):

| Chemical Shift (ppm) | Assignment |

| Value | Triazole-C |

| Value | Triazole-C |

| Value Range | Phenyl-C |

¹⁹F NMR for Direct Characterization of Fluorine Substituents

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and characterization of fluorine atoms. For 1-(3-Fluorosulfonyloxyphenyl)triazole, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, corresponding to the single fluorine atom in the fluorosulfonyloxy group. The chemical shift of this signal would be indicative of its chemical environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the protonated carbons in both the triazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the phenyl ring and the triazole ring, as well as the position of the fluorosulfonyloxy group on the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 1-(3-Fluorosulfonyloxyphenyl)triazole would be expected to show characteristic absorption bands for the triazole ring, the phenyl ring, and the fluorosulfonyloxy group.

Expected IR Absorption Bands (Hypothetical):

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Value Range | C-H stretching | Aromatic (Phenyl & Triazole) |

| Value Range | C=C stretching | Aromatic (Phenyl) |

| Value Range | C=N stretching | Triazole ring |

| Value Range | N=N stretching | Triazole ring |

| Value Range | S=O stretching (asymmetric) | Sulfonyl group |

| Value Range | S=O stretching (symmetric) | Sulfonyl group |

| Value Range | S-O stretching | Sulfonyl group |

| Value Range | S-F stretching | Sulfonyl fluoride (B91410) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern. For 1-(3-Fluorosulfonyloxyphenyl)triazole, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing the characteristic loss of fragments such as the fluorosulfonyl group, the triazole ring, or parts of the phenyl ring.

Expected Mass Spectrometry Data (Hypothetical):

| m/z | Ion |

| Calculated Value | [M]+ (Molecular Ion) |

| Calculated Value | [M - SO₂F]+ |

| Calculated Value | [M - N₂]+ |

| Calculated Value | [C₆H₄SO₃F]+ |

| Calculated Value | [C₈H₆N₃O]+ |

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be employed to determine the accurate mass of 1-(3-Fluorosulfonyloxyphenyl)triazole, which in turn would confirm its elemental composition. The technique provides a high-resolution mass-to-charge ratio (m/z) that can distinguish between compounds with the same nominal mass. This data is crucial for verifying the molecular formula of the synthesized compound.

Table 1: Hypothetical HRMS Data for 1-(3-Fluorosulfonyloxyphenyl)triazole

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

|---|

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Elucidation

Table 2: Hypothetical Single-Crystal XRD Data for 1-(3-Fluorosulfonyloxyphenyl)triazole

| Parameter | Value |

|---|---|

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| Unit Cell Dimensions | [Data Not Available] |

| Bond Lengths (Å) | [Data Not Available] |

| Bond Angles (°) | [Data Not Available] |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The spectrum of 1-(3-Fluorosulfonyloxyphenyl)triazole would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the phenyl and triazole rings. The molar absorptivity (ε) at each maximum would also be determined.

Table 3: Hypothetical UV-Vis Spectroscopic Data for 1-(3-Fluorosulfonyloxyphenyl)triazole

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula to verify its empirical formula.

Table 4: Hypothetical Elemental Analysis Data for 1-(3-Fluorosulfonyloxyphenyl)triazole

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | [Data Not Available] | [Data Not Available] |

| Hydrogen (H) | [Data Not Available] | [Data Not Available] |

| Nitrogen (N) | [Data Not Available] | [Data Not Available] |

Computational Chemistry and Theoretical Modeling of 1 3 Fluorosulfonyloxyphenyl Triazole

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules.

Geometry Optimization and Electronic Structure Analysis

For a molecule like 1-(3-Fluorosulfonyloxyphenyl)triazole, DFT calculations would typically be employed to determine its most stable three-dimensional shape (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Once optimized, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, influencing its polarity, reactivity, and intermolecular interactions. Such specific analyses for 1-(3-Fluorosulfonyloxyphenyl)triazole are not currently documented.

Prediction of Spectroscopic Parameters

DFT is also a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For instance, theoretical calculations can estimate the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectroscopy). Comparing these predicted spectra with experimental data can help confirm the structure of a synthesized molecule. However, no such predictive studies for 1-(3-Fluorosulfonyloxyphenyl)triazole have been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). An FMO analysis for 1-(3-Fluorosulfonyloxyphenyl)triazole would provide insights into its potential chemical reactions, but this information is not available in existing literature.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Molecules with rotatable bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of specific dihedral angles. For 1-(3-Fluorosulfonyloxyphenyl)triazole, this would involve studying the rotation around the bonds connecting the phenyl and triazole rings, and the fluorosulfonyloxy group to the phenyl ring. Such a study would clarify the molecule's preferred shapes and flexibility, but it has not been published.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. These simulations can reveal information about the flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. An MD simulation of 1-(3-Fluorosulfonyloxyphenyl)triazole would offer a dynamic picture of its behavior, which is essential for understanding its properties in different phases. Currently, no MD simulation studies for this specific compound are reported.

Quantum Chemical Characterization of Reactivity Descriptors

Beyond FMO analysis, various other quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These include parameters like electronegativity, chemical hardness and softness, and electrophilicity index. These descriptors provide a more quantitative measure of a molecule's tendency to participate in chemical reactions. A comprehensive study of these reactivity descriptors for 1-(3-Fluorosulfonyloxyphenyl)triazole is yet to be performed and published.

In Silico Studies of Molecular Interactions in Chemical Systems (e.g., ligand binding to non-biological targets for chemosensing)

No studies detailing the in silico investigation of 1-(3-Fluorosulfonyloxyphenyl)triazole for applications such as chemosensing or its binding to non-biological targets were identified. Research in this area for other triazole-based molecules often involves using computational methods to predict how the triazole ring and its substituents will interact with specific analytes, such as ions or small neutral molecules. rsc.org However, no such data exists for 1-(3-Fluorosulfonyloxyphenyl)triazole.

Molecular Docking Methodologies for Chemical Recognition

There are no available molecular docking studies that focus on the chemical recognition capabilities of 1-(3-Fluorosulfonyloxyphenyl)triazole with non-biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpensoft.net While this methodology is widely applied to various triazole derivatives to understand their binding mechanisms with proteins and other biological targets, its application for the chemical (non-biological) recognition properties of 1-(3-Fluorosulfonyloxyphenyl)triazole has not been reported in the reviewed literature.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

No Quantitative Structure-Property Relationship (QSPR) studies for 1-(3-Fluorosulfonyloxyphenyl)triazole have been published. QSPR models are theoretical models that aim to create a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. nih.govresearchgate.netisca.me Such studies on other classes of triazoles have been used to predict properties like lipophilicity and toxicity, but no models or predictive data have been developed specifically for 1-(3-Fluorosulfonyloxyphenyl)triazole. zsmu.edu.ua

Structure Reactivity and Structure Electronic Property Relationships of 1 3 Fluorosulfonyloxyphenyl Triazole Derivatives

Impact of Fluorosulfonyloxy Substitution on Triazole Ring Reactivity and Stability

The 1,2,3-triazole ring is generally a stable aromatic heterocycle. However, attaching a strongly electron-withdrawing group, such as a sulfonyl group, to the N-1 position dramatically alters this stability. 1-Sulfonyl-1,2,3-triazoles are recognized as electron-deficient heterocycles that are notably more reactive than their N-aryl or N-alkyl counterparts. nih.govacs.org This increased reactivity stems from the weakening of the N1–N2 bond within the triazole ring. nih.gov

The fluorosulfonyloxy group (-OSO₂F) on the phenyl ring enhances this effect. The sulfonyl moiety, compounded by the highly electronegative fluorine atom, exerts a powerful electron-withdrawing influence that is transmitted through the phenyl ring to the N-1 position of the triazole. This electronic pull destabilizes the triazole ring system, facilitating a ring-chain isomerism that can lead to the formation of diazoimines. nih.govacs.org

This inherent instability makes 1-sulfonyl-1,2,3-triazoles valuable precursors for azavinyl carbenes. In the presence of a transition metal catalyst, typically rhodium(II) carboxylates, these compounds undergo denitrogenation (loss of N₂) to generate highly reactive rhodium(II) azavinyl carbenes. acs.orgnih.gov This transformation is a cornerstone of their utility in organic synthesis, enabling a variety of subsequent reactions. The reactivity is so pronounced that these reactions can proceed under mild conditions, and the low concentration of the transient carbene intermediate helps to minimize side reactions. nih.gov

Key Reactivity Pathways for 1-Sulfonyl-1,2,3-Triazoles:

Catalytic Denitrogenation: Formation of transition metal-stabilized azavinyl carbenes. nih.gov

Cycloadditions: The resulting carbenes can react with olefins to produce cyclopropanes, often with high stereoselectivity. nih.gov

Transannulation Reactions: Reaction of the carbene intermediates with nitriles can lead to the formation of highly substituted imidazoles. nih.gov

The stability of the triazole is thus inversely related to the electron-withdrawing strength of the N-1 substituent. While N-aryl triazoles are generally robust, the N-sulfonyl group primes the ring for decomposition, a feature that is likely amplified by the 3-fluorosulfonyloxyphenyl substituent.

Electronic Effects of the Aryl and Sulfonyl Groups on the Triazole System

Inductive and Resonance Effects:

Fluorosulfonyloxy Group (-OSO₂F): This group is a very strong electron-withdrawing group primarily through the inductive effect (-I). The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the sulfur atom, which in turn withdraws density from the phenyl ring.

Aryl Group (Phenyl Ring): The phenyl ring acts as a conduit for electronic effects. The fluorosulfonyloxy group, being at the meta position, primarily exerts a strong inductive effect on the point of attachment to the triazole ring. Resonance effects from a meta substituent to the point of attachment are negligible.

Sulfonyl Group (-SO₂-): When directly attached to a π-system, the sulfonyl group is known to be strongly electron-withdrawing through both a negative inductive effect (-I) and a negative resonance effect (-M), the latter involving d-orbital participation. researchgate.net In the case of 1-(3-Fluorosulfonyloxyphenyl)triazole, the sulfonyl group is part of the fluorosulfonyloxy ester, but its electron-withdrawing character remains dominant.

Computational studies on analogous systems, such as nitrotriazole, have shown that the presence of a strong electron-withdrawing group significantly increases the electron affinity of the triazole ring and decreases the π-density of the heterocyclic system. rsc.org This makes the ring more susceptible to nucleophilic attack and stabilizes anionic intermediates. numberanalytics.com

The cumulative effect of these groups is a significant polarization of the 1-(3-Fluorosulfonyloxyphenyl)triazole molecule. The triazole ring becomes electron-deficient, particularly the nitrogen atoms. This is reflected in the bond lengths within the triazole ring of N-1 substituted triazoles; the N(1)–N(2) bond is typically longer (more single-bond character) and the N(2)–N(3) bond is shorter (more double-bond character), which is consistent with the observed lability of the N1-N2 bond. nih.gov

| Group | Primary Electronic Effect | Impact on Triazole Ring |

|---|---|---|

| Fluorosulfonyl (-SO₂F) | Strong -I Effect | Enhances electron withdrawal from the phenyl ring |

| Phenyl (-C₆H₄-) | Conduit for Inductive Effect | Transmits electron withdrawal to the triazole N-1 |

| N-1 Substitution | Overall Electron Withdrawal | Decreases electron density, destabilizes the ring, increases reactivity |

Influence of Substituent Position on Regioselectivity in Chemical Transformations

Regioselectivity in reactions involving triazoles is highly dependent on the substitution pattern. For 1-(3-Fluorosulfonyloxyphenyl)triazole, the key factors are the N-1 substitution pattern and the meta position of the fluorosulfonyloxy group on the phenyl ring.

The N-1 position of the triazole is occupied, precluding reactions at this site. Therefore, transformations typically occur at the C-4 or C-5 positions of the triazole ring. Direct C-H functionalization, such as palladium-catalyzed arylation, has been shown to be highly regioselective. For N-1 substituted 1,2,3-triazoles, arylation often proceeds with high selectivity at the C-5 position. nih.gov The electronic nature of the N-1 substituent plays a critical role in directing this regioselectivity. The strong electron-withdrawing character of the 1-(3-fluorosulfonyloxyphenyl) group would be expected to strongly influence the outcome of such C-H activation reactions.

In reactions where the triazole itself participates, such as the previously mentioned rhodium-catalyzed carbene formation, the regioselectivity of the subsequent reaction is governed by the carbene intermediate. For example, in intramolecular reactions, the regioselectivity of a C-H insertion or cycloaddition will be determined by the proximity and electronic nature of the reacting partners within the rest of the molecule.

The meta position of the -OSO₂F group on the phenyl ring is also significant. Substituents at the meta position exert their electronic influence primarily through inductive effects, as resonance delocalization to the ipso-carbon (C-1 of the phenyl ring) is not possible. wikipedia.org This means the electronic effect on the triazole ring is persistent but lacks the directional resonance component that an ortho or para substituent would provide. This can lead to different reactivity patterns compared to isomers with substituents at other positions. For instance, in electrophilic aromatic substitution on the phenyl ring itself, the -OSO₂F group would act as a deactivating, meta-directing group. wikipedia.org While this reaction is less central to the triazole's chemistry, it underscores the directing influence of the substituent's position.

| Reaction Type | Typical Site of Reaction on Triazole Ring | Influencing Factor |

|---|---|---|

| Direct C-H Arylation (Pd-catalyzed) | C-5 position | Electronic nature of N-1 substituent nih.gov |

| Deprotonation/Metalation | C-5 position | Acidity of C5-H, directed by N-1 group |

| Electrophilic Substitution on Phenyl Ring | meta to the -OSO₂F group | Directing effect of the fluorosulfonyloxy group wikipedia.org |

Stereochemical Implications of Substitutions on Triazole Derivatives

Substituents on triazole derivatives can have significant stereochemical implications, particularly in reactions that generate new chiral centers. The chiral environment of a catalyst or the presence of existing stereocenters in the molecule can lead to the formation of stereoisomers with high selectivity.

In the context of 1-(3-Fluorosulfonyloxyphenyl)triazole, a key area where stereochemistry is crucial is in the reactions of the derived azavinyl carbenes. Asymmetric cyclopropanation of olefins using carbenes generated from 1-sulfonyl-1,2,3-triazoles can proceed with excellent enantioselectivity when a chiral rhodium(II) catalyst is employed. nih.gov The structure of the N-1 substituent can influence the stereochemical outcome by interacting with the chiral catalyst and the incoming substrate. The bulky and electronically defined 1-(3-fluorosulfonyloxyphenyl) group would play a role in the transition state assembly, potentially affecting both the diastereoselectivity and enantioselectivity of the product.

For example, studies with similar N-sulfonyltriazoles have shown that chiral catalysts like Rh₂(S-NTTL)₄ can yield cyclopropane (B1198618) products with enantiomeric excesses (ee) up to 95%. nih.gov The choice of solvent and catalyst is critical, and the electronic properties of the sulfonyl group's aryl substituent can fine-tune these interactions.

Furthermore, if the triazole derivative itself contains a chiral center, for instance in a side chain attached at the C-4 or C-5 position, the 1-(3-fluorosulfonyloxyphenyl) group could exert a diastereoselective directing effect in subsequent transformations. The study of chiral triazole fungicides like difenoconazole, which has two stereocenters, highlights the importance of stereochemistry, as different stereoisomers can exhibit vastly different biological activities and environmental toxicities. researchgate.net While 1-(3-Fluorosulfonyloxyphenyl)triazole itself is not chiral, its derivatives can be, and the stereochemical outcome of their reactions is a critical aspect of their chemistry.

Applications in Advanced Chemical Synthesis and Materials Science

1-(3-Fluorosulfonyloxyphenyl)triazole as a Chemical Building Block

The compound's bifunctional nature, featuring a stable heterocyclic core and a reactive connecting group, makes it a powerful tool in synthetic organic chemistry.

1-(3-Fluorosulfonyloxyphenyl)triazole serves as an important precursor in the assembly of intricate molecular architectures. The triazole ring itself is a robust and aromatic scaffold that can be further functionalized. More significantly, the fluorosulfonyloxy (-SO₂F) group is a highly efficient electrophilic handle for covalent bond formation, particularly through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.

This reactivity allows for the facile connection of the phenyltriazole unit to a wide array of nucleophiles, such as phenols and amines, to form stable sulfonate or sulfonamide linkages. This capability enables chemists to incorporate the triazole-sulfonylaryl motif into larger, more complex structures, including biologically active compounds and sophisticated organic frameworks. The synthesis of novel triazole-based sulfonamides, for instance, has been explored for various applications, underscoring the utility of sulfonyl-containing triazole precursors in constructing diverse molecular libraries. nih.gov

In the context of complex synthesis, a synthon is a conceptual unit representing a potential synthetic operation. 1-(3-Fluorosulfonyloxyphenyl)triazole functions as a versatile synthon due to the distinct reactivity of its components. The fluorosulfonyloxy group can undergo a primary reaction, which can then set the stage for subsequent transformations involving the triazole ring or other parts of the molecule.

This predictable, stepwise reactivity makes it an ideal component for multistep reaction sequences where precise control over bond formation is critical. Furthermore, the triazole scaffold is known to participate in the construction of fused heterocyclic systems through cascade reactions. researchgate.net A cascade reaction, which involves two or more sequential transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, can be designed using synthons like 1-(3-Fluorosulfonyloxyphenyl)triazole. For example, an initial SuFEx reaction could be followed by a metal-catalyzed cross-coupling or a cycloaddition involving the triazole moiety, enabling the rapid assembly of complex structures from a single, versatile building block.

Functional Materials Incorporating Triazole-Sulfonylaryl Scaffolds

The inherent chemical and photophysical properties of the triazole-sulfonylaryl scaffold make it a prime candidate for integration into a variety of functional materials, from chemical sensors to advanced polymers.

The 1,2,3-triazole ring is an excellent ligand for metal ions due to the presence of its nitrogen atoms, which can act as effective coordination sites. sci-hub.senanobioletters.com This property is harnessed in the design of fluorescent probes and chemosensors. When a triazole-based molecule binds to a specific metal ion, the coordination event often perturbs the molecule's electronic structure, leading to a detectable change in its photophysical properties, such as a significant enhancement or quenching of its fluorescence signal. sci-hub.semorressier.comresearchgate.net

Triazole-sulfonylaryl scaffolds are used to construct chemosensors that exhibit high selectivity and sensitivity for various metal ions, which are crucial for applications in environmental monitoring and biological imaging. sci-hub.senanobioletters.com The sulfonylaryl component can be modified to tune the sensor's solubility, electronic properties, and binding affinity for the target analyte. Research has demonstrated the successful use of triazole-based derivatives for detecting a range of metal ions. sci-hub.senanobioletters.comnih.govnih.gov

Table 1: Examples of Metal Ion Detection Using Triazole-Based Chemosensors This table is representative of the capabilities of the broader class of triazole-containing chemosensors.

| Target Metal Ion | Typical Signal Change | Sensing Mechanism Principle |

|---|---|---|

| Cu²⁺ | Fluorescence Quenching or Enhancement | Coordination with triazole nitrogen atoms altering electronic states. morressier.com |

| Fe³⁺ | Colorimetric Change or Fluorescence Quenching | Formation of a stable complex involving triazole nitrogen, leading to intramolecular charge transfer (ICT). sci-hub.senanobioletters.com |

| Al³⁺ | Fluorescence Enhancement | Chelation-enhanced fluorescence (CHEF) effect upon binding. sci-hub.se |

| Sn²⁺ | Ratiometric Fluorescence Emission | Binding with a multidentate sensor involving the triazole group. sci-hub.se |

| Hg²⁺ | Fluorescence Quenching | Selective binding leading to non-radiative decay pathways. researchgate.net |

The robustness of the 1,2,3-triazole ring makes it a valuable component in polymer science. Polymers incorporating triazole units in their backbone or as pendant groups often exhibit enhanced thermal stability. For instance, poly(N-vinyl-1,2,3-triazole)s have been shown to possess high glass transition temperatures, significantly higher than common polymers like polystyrene. rsc.org The 1-(3-Fluorosulfonyloxyphenyl)triazole molecule is particularly well-suited for polymer applications, as the fluorosulfonyloxy group provides a "click" handle for efficiently grafting the triazole unit onto polymer chains or for use as a monomer in polycondensation reactions. rsc.org

In addition to thermal stability, the aromatic nature of the triazole ring imparts resistance to UV degradation. This property is essential for photostabilizing agents, which are added to materials to prevent damage from light exposure. While research into pyrazole-based UV stabilizers is more established, the similar heterocyclic structure of triazoles suggests their potential in this area. researchgate.net By incorporating the triazole-sulfonylaryl scaffold into a polymer matrix, it can help dissipate UV energy and prevent the photo-oxidative degradation of the material.

The design of novel organic conductors and semiconductors often relies on the use of π-conjugated systems and electron-rich heterocyclic rings. The aromatic 1,2,3-triazole ring, as part of the triazole-sulfonylaryl scaffold, can contribute to the electronic structure of a material. By incorporating these units into a larger conjugated polymer or molecular framework, it is possible to modulate the material's electronic properties, such as its conductivity and band gap.

While this remains an emerging area of application, the synthetic versatility offered by compounds like 1-(3-Fluorosulfonyloxyphenyl)triazole allows for the systematic modification of molecular structures to fine-tune these electronic characteristics. The stability and well-defined geometry of the triazole ring make it a predictable component in the rational design of new materials for applications in organic electronics, including transistors and photovoltaic devices.

Future Research Directions

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are paramount in modern synthetic organic chemistry, emphasizing the need for processes that are both efficient and environmentally benign. thieme-connect.com Future research on 1-(3-Fluorosulfonyloxyphenyl)triazole should prioritize the development of synthetic routes that maximize atom economy and utilize sustainable methodologies.

Current synthetic approaches often rely on multi-step sequences that may generate significant waste. The exploration of novel catalytic systems is a promising avenue. For instance, employing reusable heterogeneous catalysts, such as zinc-based nanocrystals, could facilitate eco-friendly, copper-free synthesis of the triazole core in aqueous media. rsc.org Furthermore, transition-metal-catalyzed cycloadditions, which are known to be highly efficient and atom-economical, could be optimized for this specific molecule. researchgate.net Methodologies like ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offer pathways to different regioisomers than the more common copper-catalyzed reactions, expanding the accessible chemical space. itmedicalteam.pl

Alternative energy sources can also play a crucial role in developing sustainable synthetic protocols. The application of microwave irradiation or ultrasound-assisted synthesis could dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. itmedicalteam.plnih.gov Electrochemical methods, which replace chemical reagents with electricity, represent another frontier for achieving a cost-effective and environmentally friendly synthesis of the triazole moiety. acs.org

| Synthetic Strategy | Key Advantages | Relevant Green Chemistry Principles |

| Heterogeneous Catalysis (e.g., ZnO) | Reusable catalyst, often aqueous media, copper-free. rsc.org | Safer Solvents & Auxiliaries, Catalysis |

| Electrochemical Synthesis | Reagentless, uses electricity, mild conditions. acs.org | Atom Economy, Reduce Derivatives |

| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, lower energy input. itmedicalteam.pl | Design for Energy Efficiency |

| One-Pot Cycloadditions | Minimizes intermediate purification steps, reduces solvent waste. researchgate.net | Atom Economy, Waste Prevention |

Exploration of Unconventional Reactivity and Transformation Pathways

The chemical reactivity of 1-(3-Fluorosulfonyloxyphenyl)triazole is largely dictated by its two key functional groups: the 1,2,3-triazole ring and the fluorosulfonyloxy group. The latter is structurally related to sulfonyl fluorides and arylfluorosulfates, which are known to participate in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. A critical area for future research is to investigate whether the fluorosulfonyloxy group can engage in analogous "click" reactions, potentially reacting with nucleophiles under specific conditions.

A particularly intriguing avenue is the exploration of Sulfur–triazole exchange (SuTEx) chemistry. nih.gov In this type of reaction, the triazole itself can act as a leaving group in nucleophilic substitution reactions at the sulfur center. nih.gov Investigating whether the 1-(3-fluorosulfonyloxyphenyl) moiety can act as a novel electrophile, where the triazole facilitates reaction at the sulfonyl group, could unlock new bioconjugation and material functionalization strategies. The stability and electronic nature of the triazole leaving group would be key factors governing such reactivity. nih.gov

Beyond the sulfonyl group, the triazole ring itself can be a platform for further functionalization. While 1,2,3-triazoles are generally stable due to their aromaticity, researchgate.net exploring conditions for selective C-H activation or ring-opening transformations could lead to novel molecular scaffolds. The interplay between the electron-withdrawing fluorosulfonyloxy group and the triazole ring could lead to unique and unforeseen reactivity patterns that warrant detailed mechanistic investigation.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the application of advanced in situ characterization techniques is indispensable. Real-time monitoring of reactions allows for the precise determination of kinetics, the identification of transient intermediates, and the rapid optimization of process parameters such as temperature, concentration, and catalyst loading.

Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for real-time analysis. For instance, during the key cycloaddition step to form the triazole ring, the disappearance of the characteristic azide (B81097) (~2100 cm⁻¹) and alkyne (~2150 cm⁻¹ and ~3300 cm⁻¹) vibrational stretches in the IR spectrum could be monitored continuously. Similarly, in situ NMR could track the change in chemical shifts of key protons or carbons as reactants are converted to products. This data is invaluable for building accurate kinetic models and uncovering mechanistic details that are not apparent from endpoint analysis alone.

| Technique | Parameter Monitored | Information Gained |

| In Situ FTIR | Disappearance of azide and alkyne vibrational bands. | Reaction kinetics, endpoint determination. |

| In Situ NMR | Changes in proton/carbon chemical shifts of reactants and products. | Reaction progress, identification of intermediates, kinetic profiling. |

| Raman Spectroscopy | Vibrational modes of functional groups. | Complementary data to FTIR, suitable for aqueous systems. |

| Reaction Calorimetry | Heat flow of the reaction. | Thermodynamic data, safety assessment, kinetic information. |

Computational Design and Prediction for Novel Triazole-Based Chemical Entities and Materials

Computational chemistry offers powerful tools for accelerating the discovery of new molecules and materials by predicting their properties and guiding synthetic efforts. nih.gov The 1-(3-Fluorosulfonyloxyphenyl)triazole scaffold is an ideal candidate for computational design, enabling the exploration of a vast chemical space to identify derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of the parent molecule and its analogues. researchgate.net This can provide insights into the molecule's stability, frontier molecular orbitals (HOMO-LUMO), and potential reaction pathways. researchgate.net For materials science applications, computational screening could predict properties like thermal stability, electronic band gaps, and nonlinear optical responses for novel polymers or crystalline materials incorporating this triazole unit.

In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can be used to design and evaluate new potential enzyme inhibitors or receptor ligands. mdpi.comacs.org By using the 1-(3-Fluorosulfonyloxyphenyl)triazole core as a starting point, vast virtual libraries of derivatives can be constructed and screened in silico against biological targets, prioritizing the most promising candidates for synthesis and biological evaluation. nih.govmdpi.com This structure-aided design approach can significantly streamline the drug discovery process.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity & Materials Science | Electronic structure, reaction energies, spectroscopic properties, stability. researchgate.net |

| Molecular Docking | Drug Design | Binding modes and affinities of derivatives to biological targets. acs.org |

| Molecular Dynamics (MD) | Drug Design & Materials | Stability of ligand-protein complexes, conformational analysis of polymers. nih.gov |

| Virtual Library Screening | Drug & Materials Discovery | Identification of promising candidate molecules from large in silico databases. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(3-fluorosulfonyloxyphenyl)triazole, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves introducing the fluorosulfonyloxy group via sulfonation of the phenyltriazole precursor. For example, copper-catalyzed click chemistry (e.g., Huisgen cycloaddition) can be used to form the triazole core, followed by sulfonation using fluorosulfonic acid derivatives. Optimization includes varying solvents (THF/water mixtures), temperature (50–80°C), and catalyst loading (e.g., CuSO₄/Na ascorbate). Purification via column chromatography or recrystallization is critical, as demonstrated in triazole hybrid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-fluorosulfonyloxyphenyl)triazole, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms triazole ring protons (δ 7.5–8.5 ppm) and fluorosulfonyloxy group integration.

- ¹⁹F NMR : Detects the fluorosulfonyloxy substituent (δ ~50–60 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺).

- IR Spectroscopy : Identifies S=O stretches (1350–1200 cm⁻¹) and triazole C-N vibrations (1600–1500 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and substituent orientation if suitable crystals are obtained .

Q. How do physicochemical properties (e.g., solubility, melting point) influence experimental design for this compound?

- Methodological Answer : The fluorosulfonyloxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous acidic/basic conditions. Melting points (e.g., 113–122°C for analogous triazoles) guide storage (dry, inert atmosphere) and handling protocols to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of 1-(3-fluorosulfonyloxyphenyl)triazole?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the triazole and fluorosulfonyloxy groups.

- Molecular Docking : Screens against target proteins (e.g., kinases, CYP450 enzymes) to predict binding affinities. For example, docking studies of triazole-sulfonamide hybrids revealed hydrogen bonding with active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions between in vitro biological activity data and computational predictions for triazole derivatives?

- Methodological Answer :

- Dose-Response Reassessment : Verify activity across multiple concentrations to rule out false negatives/positives.

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with assays.

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm target specificity.

- Free Energy Calculations : Compare binding energies (MM-PBSA/GBSA) with experimental IC₅₀ values to refine computational models .

Q. What challenges arise in designing structure-activity relationship (SAR) studies for fluorosulfonyloxy-substituted triazoles?

- Methodological Answer :

- Synthetic Complexity : Introducing bulky sulfonyl groups may require protecting-group strategies to avoid side reactions.

- Electron-Withdrawing Effects : The fluorosulfonyloxy group alters electron density on the triazole, complicating SAR interpretation. Use Hammett constants (σ) to quantify electronic effects.

- Biological Assay Interference : Sulfonate groups may non-specifically bind to serum proteins; include control compounds with modified substituents to isolate effects .

Q. How can solvatochromic analysis and microwave-assisted synthesis improve the efficiency of triazole derivative preparation?

- Methodological Answer :

- Microwave Irradiation : Reduces reaction times (e.g., from 16 hours to 30 minutes) and improves yields by enhancing reaction homogeneity.

- Solvatochromic Studies : Correlate solvent polarity (ET(30) scale) with reaction rates to identify optimal solvents for intermediates. For example, THF/water mixtures accelerate click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。